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Compound of Interest

Compound Name: BU 72

Cat. No.: B1145167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BU 72, a complex morphinan derivative, has garnered significant interest within the field of

pharmacology due to its exceptionally high affinity and efficacy as a µ-opioid receptor (MOR)

agonist. This technical guide provides a comprehensive overview of the chemical structure,

properties, and pharmacological profile of BU 72. It includes a detailed summary of its binding

affinities and functional activities at opioid receptors, outlines key experimental methodologies

for its characterization, and visualizes its interaction with cellular signaling pathways. This

document is intended to serve as a valuable resource for researchers and professionals

engaged in opioid research and the development of novel analgesic compounds.

Chemical Structure and Properties
BU 72 is a bridged pyrrolidinomorphinan, synthesized in several steps from thebaine. Its

chemical structure has been a subject of revision, with the current understanding confirming

the (R) configuration for the phenyl group.[1]

IUPAC Name: (2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-

2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol[1]

Key Chemical and Physical Data:
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Property Value Reference

CAS Number 173265-76-4 [1]

Molecular Formula C₂₈H₃₂N₂O₂ [1]

Molar Mass 428.576 g·mol⁻¹ [1]

InChI Key
RGJHUVJQGAAZLK-

GKTFKBBASA-N
[1]

SMILES

CO[C@]12C=C[C@]34C[C@

@]1(C)--INVALID-LINK--

c7ccccc7

[1]

Pharmacological Properties
BU 72 is characterized as a highly potent and long-acting agonist at µ- and κ-opioid receptors,

with partial agonist activity at the δ-opioid receptor.[2][3] Its analgesic effects are primarily

mediated through the µ-opioid receptor.[2][4]

Receptor Binding Affinities
The binding affinity of BU 72 for opioid receptors has been determined through competitive

binding assays. The dissociation constant (Ki) is a measure of this affinity, with lower values

indicating a stronger binding.

Receptor Ki (nM)
Experimental
Conditions

Reference(s)

µ-Opioid Receptor

(MOR)
0.15

Crude brain

membranes
[4][5]

0.01
Purified µOR with Gi

protein
[4][5]

0.47 (470 pM) ->

0.016 (16 pM)

µOR in HDL particles,

in the presence of

Nb39

[6][7]
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Functional Activity
The functional activity of BU 72 is determined by its ability to activate opioid receptors and elicit

a cellular response. The EC50 value represents the concentration of the agonist that produces

50% of the maximal response.

Receptor EC50 (nM) Assay Type Reference(s)

µ-Opioid Receptor

(MOR)
0.054 Not specified [2]

0.079 (79 pM)
Gαi activation (BRET

assay)
[6]

κ-Opioid Receptor

(KOR)
0.033 Not specified [2]

δ-Opioid Receptor

(DOR)
0.58 Not specified [2]

Experimental Protocols
Opioid Receptor Binding Assay
The determination of the binding affinity of BU 72 for opioid receptors is typically performed

using a competitive radioligand binding assay.

Methodology:

Membrane Preparation: Brain membranes (e.g., from mouse brain) are prepared and

homogenized.[8]

Incubation: The membranes are incubated with a specific radiolabeled opioid ligand (e.g.,

[³H]DAMGO for MOR, [³H]DPN for general opioid binding) and varying concentrations of the

unlabeled competitor ligand (BU 72).[8][9]

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25 °C) for a defined

period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]
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Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.[10]

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.

Data Analysis: The data is used to generate a displacement curve, from which the IC50 (the

concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is

determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]

Opioid Receptor Binding Assay Workflow
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This assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable

GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early event in GPCR activation.

Methodology:

Membrane Preparation: Membranes from cells expressing the opioid receptor of interest are

prepared.

Incubation: Membranes are incubated with varying concentrations of the agonist (BU 72),

GDP, and [³⁵S]GTPγS.

Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα

subunit.

Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS

bound to the G-proteins is quantified by scintillation counting after filtration.

Data Analysis: The data is used to generate a dose-response curve to determine the EC50

and Emax values.

This assay measures the recruitment of β-arrestin to the activated opioid receptor, which is

involved in receptor desensitization and internalization.

Methodology:

Cell Culture: Cells co-expressing the opioid receptor fused to a reporter tag (e.g., a

luciferase fragment) and β-arrestin fused to a complementary reporter tag are used.[11]

Agonist Stimulation: The cells are treated with varying concentrations of the agonist (BU 72).

Signal Detection: Agonist-induced receptor activation leads to the recruitment of β-arrestin,

bringing the two reporter fragments into close proximity and generating a detectable signal

(e.g., luminescence or fluorescence resonance energy transfer - BRET).[11]

Data Analysis: A dose-response curve is generated to determine the EC50 for β-arrestin

recruitment.
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Signaling Pathways
As a µ-opioid receptor agonist, BU 72 initiates intracellular signaling cascades that are

characteristic of G-protein coupled receptors (GPCRs). The primary signaling pathway involves

the activation of inhibitory G-proteins (Gαi/o).

Upon binding of BU 72 to the µ-opioid receptor, the Gαi/o subunit dissociates from the Gβγ

dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels.[12][13] The Gβγ dimer can modulate the activity of

various ion channels, such as inhibiting N-type voltage-gated calcium channels and activating

G-protein-coupled inwardly rectifying potassium (GIRK) channels.[13] These actions

collectively lead to a reduction in neuronal excitability and neurotransmitter release, which

underlies the analgesic effects of opioids.

In addition to G-protein signaling, µ-opioid receptor activation can also lead to the recruitment

of β-arrestins. β-arrestin binding to the receptor can lead to its desensitization, internalization,

and the initiation of G-protein-independent signaling pathways, which are often associated with

the adverse effects of opioids, such as tolerance and respiratory depression.[12][13]
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Simplified µ-Opioid Receptor Signaling Pathway
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Conclusion
BU 72 stands out as a powerful research tool for investigating the intricacies of opioid receptor

function and signaling. Its high affinity and efficacy make it a valuable ligand for structural

biology studies, as evidenced by its use in the crystallization of the active state of the µ-opioid

receptor.[6] While its pharmacological profile makes it unsuitable for direct clinical use, the

detailed understanding of its chemical structure and properties provides a crucial foundation for

the rational design of novel opioid analgesics with improved therapeutic profiles. This technical

guide consolidates key information on BU 72, offering a centralized resource to support

ongoing and future research in the field of opioid pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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